molecular formula C12H13NO2 B13451939 2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylic acid

2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylic acid

Cat. No.: B13451939
M. Wt: 203.24 g/mol
InChI Key: HGOWXVWBLSFXOH-UHFFFAOYSA-N
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Description

2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-7’-carboxylic acid is a complex organic compound characterized by a spirocyclic structure This compound is notable for its unique arrangement, where a cyclopropane ring is fused to an isoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-7’-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable isoquinoline derivative with a cyclopropane precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions and improve overall efficiency. The use of catalysts and advanced purification techniques, such as chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-7’-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts or esters, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the isoquinoline ring, enhancing the compound’s versatility .

Scientific Research Applications

2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-7’-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-7’-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

    2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-1’,3’-dione: Similar spirocyclic structure but with different functional groups.

    2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] hydrochloride: A hydrochloride salt form with distinct properties.

Uniqueness

Its spirocyclic structure also contributes to its uniqueness, offering a rigid and stable framework for various chemical and biological interactions .

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane]-7-carboxylic acid

InChI

InChI=1S/C12H13NO2/c14-11(15)8-1-2-10-9(5-8)6-13-7-12(10)3-4-12/h1-2,5,13H,3-4,6-7H2,(H,14,15)

InChI Key

HGOWXVWBLSFXOH-UHFFFAOYSA-N

Canonical SMILES

C1CC12CNCC3=C2C=CC(=C3)C(=O)O

Origin of Product

United States

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